2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzoyl group, and a pentanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and methoxybenzoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions may involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid include:
Chlorpheniramine: A histamine H1 receptor antagonist used in the treatment of allergic reactions.
Chloramphenicol: A broad-spectrum antibiotic effective against various bacterial infections.
Chlorhexidine: An antimicrobial agent used for its broad-spectrum activity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZONDYNWUDGDA-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.